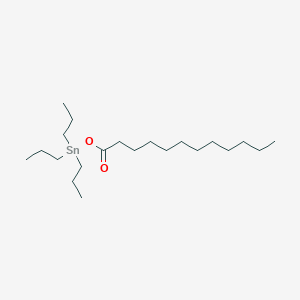
Tripropyltin laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropyltin laurate is an organotin compound with the chemical formula C21H44O2Sn . It is a derivative of lauric acid and tripropyltin, where the lauric acid is esterified with tripropyltin. Organotin compounds, including this compound, are known for their applications in various industrial and scientific fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripropyltin laurate typically involves the esterification of lauric acid with tripropyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C12H24O2+(C3H7)3SnCl→C21H44O2Sn+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Tripropyltin laurate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The laurate group can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Tripropyltin laurate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It has been studied for its effects on cellular processes and as a potential antimicrobial agent.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ships and underwater structures.
Wirkmechanismus
The mechanism of action of tripropyltin laurate involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to cell lysis and leakage of cellular contents. This property makes it effective as an antimicrobial agent. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin laurate: Similar in structure but with butyl groups instead of propyl groups.
Triphenyltin laurate: Contains phenyl groups instead of propyl groups.
Tripropyltin chloride: Similar but lacks the laurate ester group.
Uniqueness
Tripropyltin laurate is unique due to its specific combination of propyl groups and laurate ester, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57808-37-4 |
|---|---|
Molekularformel |
C21H44O2Sn |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
tripropylstannyl dodecanoate |
InChI |
InChI=1S/C12H24O2.3C3H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-2;/h2-11H2,1H3,(H,13,14);3*1,3H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
GBVHWVQKJWLJKO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


stannane](/img/structure/B14609382.png)
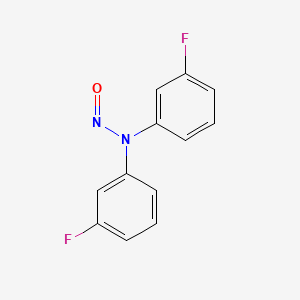
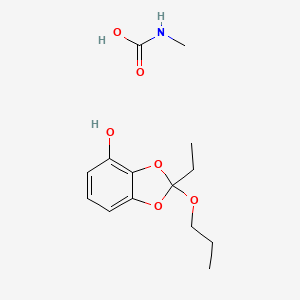
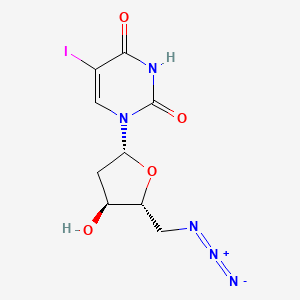
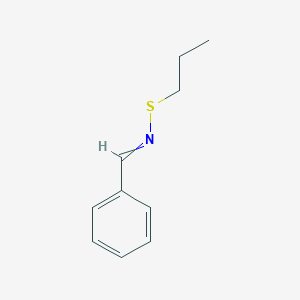

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)
